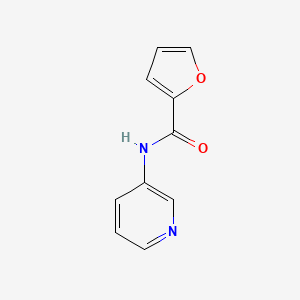
1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. The reaction conditions typically include:
Reagents: 4-methoxybenzaldehyde and acetone
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Reaction Time: Several hours to overnight
The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halo, or sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate involves its interaction with various molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate Receptors: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Induce Apoptosis: The compound can trigger programmed cell death in cancer cells by activating apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4-methoxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate can be compared with other similar chalcones, such as:
- 1-(4-hydroxyphenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate
- 1-(4-chlorophenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate
- 1-(4-nitrophenyl)-1-oxopropan-2-yl (4E)-hexa-2,4-dienoate
These compounds share similar structural features but differ in their substituents on the aromatic ring, which can influence their chemical reactivity, biological activity, and applications. The presence of different functional groups can enhance or reduce their effectiveness in various applications, making each compound unique in its own right.
Eigenschaften
Molekularformel |
C16H18O4 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] (4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C16H18O4/c1-4-5-6-7-15(17)20-12(2)16(18)13-8-10-14(19-3)11-9-13/h4-12H,1-3H3/b5-4+,7-6? |
InChI-Schlüssel |
AXTRYGNXMRARRC-DBYMJTHYSA-N |
Isomerische SMILES |
C/C=C/C=CC(=O)OC(C)C(=O)C1=CC=C(C=C1)OC |
Kanonische SMILES |
CC=CC=CC(=O)OC(C)C(=O)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one](/img/structure/B11713889.png)
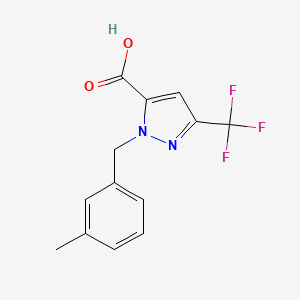
![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713904.png)
![2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol](/img/structure/B11713908.png)
![2-Methyl-5-[(E)-2-(phenylmethylidene)hydrazin-1-YL]-1,3-oxazole-4-carbonitrile](/img/structure/B11713909.png)
![16-(1-Hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione](/img/structure/B11713910.png)
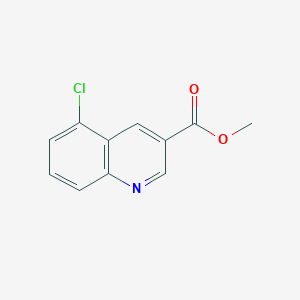
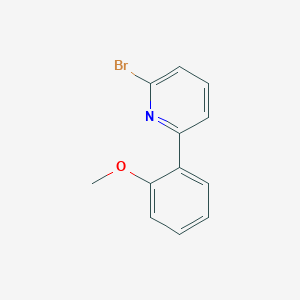
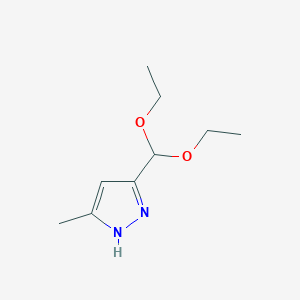
![tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11713956.png)
![(4E)-N-[(furan-2-yl)methyl]-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide](/img/structure/B11713964.png)
![3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid](/img/structure/B11713968.png)
![(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B11713972.png)
